
Iofratol
Vue d'ensemble
Description
Iofratol : is a dimeric, hexaiodinated radiographic contrast agent that was developed by Bracco as a potential X-ray contrast medium for angiography and myelography . Its molecular formula is C31H36I6N6O13 and it has a molecular weight of 1462.0768 g/mol . The compound is characterized by its high iodine content, which enhances its radiopacity, making it useful in medical imaging.
Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'this compound implique plusieurs étapes :
Matériau de Départ : La synthèse commence par le (S)-5-[(2-acétoxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzènedicarbonyl dichlorure.
Première Réaction : Ce composé est traité avec du 2-amino-1,3-propanediol dans du diglyme pour donner du (S)-3-[(2-acétoxy-1-oxopropyl)amino]-5-[[[2-hydroxy-1-(hydroxyméthyl)éthyl]amino]carbonyl]-2,4,6-triiodobenzènecarbonylchlorure.
Deuxième Réaction : Le composé résultant est ensuite traité avec du 1,3-diamino-2-propanol pour former le composé dimère [(S)-(R,R)]-N,N’‘-(2-hydroxy-1,3-propanediyl)bis[N’-[2-hydroxy-1-(hydroxyméthyl)éthyl]-5-[(2-acétoxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzènedicarboxamide].
Hydrolyse et Purification : L'hydrolyse de ce composé dimère et le dessalage ultérieur de sa solution aqueuse donnent de l'this compound brut, qui est ensuite purifié par passage sur une colonne de résine adsorbante.
Méthodes de Production Industrielle : La production industrielle de l'this compound suit la même voie de synthèse, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction afin de garantir une pureté et un rendement élevés. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes requises pour l'utilisation médicale.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iofratol involves several steps:
Starting Material: The synthesis begins with (S)-5-[(2-acetyloxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarbonyldichloride.
First Reaction: This compound is treated with 2-amino-1,3-propanediol in diglyme to yield (S)-3-[(2-acetyloxy-1-oxopropyl)amino]-5-[[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-2,4,6-triiodobenzenecarbonylchloride.
Second Reaction: The resulting compound is then treated with 1,3-diamino-2-propanol to form the dimeric compound [(S)-(R*,R*)]-N,N’‘-(2-hydroxy-1,3-propanediyl)bis[N’-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-acetyloxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide].
Hydrolysis and Purification: Hydrolysis of this dimeric compound and subsequent desalting of its aqueous solution yields crude this compound, which is then purified through a bed of adsorbent resin.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to meet the standards required for medical use.
Analyse Des Réactions Chimiques
Types de Réactions : L'Iofratol subit diverses réactions chimiques, notamment :
Oxydation : Les atomes d'iode de l'this compound peuvent participer à des réactions d'oxydation.
Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.
Substitution : L'this compound peut subir des réactions de substitution, en particulier impliquant les atomes d'iode.
Réactifs et Conditions Courants :
Oxydation : Des agents oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactions d'échange d'halogène peuvent être facilitées à l'aide de réactifs tels que le nitrate d'argent ou l'iodure de sodium.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés iodés, tandis que les réactions de substitution peuvent produire divers dérivés benzéniques substitués.
Applications de la Recherche Scientifique
L'this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme agent de contraste radiographique dans diverses analyses chimiques.
Biologie : L'this compound est utilisé en imagerie biologique pour améliorer la visibilité des structures biologiques.
Médecine : La principale application de l'this compound est l'imagerie médicale, en particulier l'angiographie et la myélographie, où il aide à visualiser les vaisseaux sanguins et les structures de la moelle épinière.
Industrie : L'this compound est utilisé dans le développement de nouvelles techniques d'imagerie et d'agents de contraste.
Mécanisme d'Action
L'this compound exerce ses effets en améliorant le contraste des images radiographiques. La forte teneur en iode du composé augmente l'absorption des rayons X, ce qui fait que les structures contenant l'this compound apparaissent plus opaques sur le film radiographique. Ce contraste amélioré permet une meilleure visualisation des structures internes telles que les vaisseaux sanguins et la moelle épinière .
Applications De Recherche Scientifique
Iofratol has several scientific research applications:
Chemistry: It is used as a radiographic contrast agent in various chemical analyses.
Biology: this compound is employed in biological imaging to enhance the visibility of biological structures.
Medicine: The primary application of this compound is in medical imaging, particularly in angiography and myelography, where it helps visualize blood vessels and spinal cord structures.
Industry: this compound is used in the development of new imaging techniques and contrast agents.
Mécanisme D'action
Iofratol exerts its effects by enhancing the contrast of X-ray images. The high iodine content in the compound increases the absorption of X-rays, making the structures containing this compound appear more opaque on the radiographic film. This enhanced contrast allows for better visualization of internal structures such as blood vessels and the spinal cord .
Comparaison Avec Des Composés Similaires
Composés Similaires :
Iohexol : Un autre agent de contraste iodé utilisé en imagerie médicale.
Iopamidol : Un agent de contraste non ionique, soluble dans l'eau.
Iodixanol : Un agent de contraste dimère, non ionique, avec des applications similaires.
Comparaison :
Iofratol vs. Iohexol : Tous deux sont utilisés en angiographie, mais l'this compound a une teneur en iode plus élevée, offrant un meilleur contraste.
This compound vs. Iopamidol : L'this compound est dimère, tandis que l'Iopamidol est monomère, ce qui affecte leur pharmacocinétique et leurs propriétés d'imagerie.
This compound vs. Iodixanol : Les deux sont dimères, mais l'this compound a une structure unique qui peut offrir différentes caractéristiques d'imagerie.
Propriétés
IUPAC Name |
3-N-(1,3-dihydroxypropan-2-yl)-1-N-[3-[[3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoyl]amino]-2-hydroxypropyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36I6N6O13/c1-9(48)26(51)42-24-20(34)14(18(32)16(22(24)36)30(55)40-11(5-44)6-45)28(53)38-3-13(50)4-39-29(54)15-19(33)17(31(56)41-12(7-46)8-47)23(37)25(21(15)35)43-27(52)10(2)49/h9-13,44-50H,3-8H2,1-2H3,(H,38,53)(H,39,54)(H,40,55)(H,41,56)(H,42,51)(H,43,52)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZBBKHCMKTQJQ-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CNC(=O)C2=C(C(=C(C(=C2I)NC(=O)C(C)O)I)C(=O)NC(CO)CO)I)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCC(CNC(=O)C2=C(C(=C(C(=C2I)NC(=O)[C@H](C)O)I)C(=O)NC(CO)CO)I)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36I6N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1462.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141660-63-1 | |
| Record name | Iofratol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141660-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iofratol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141660631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOFRATOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016B407G6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


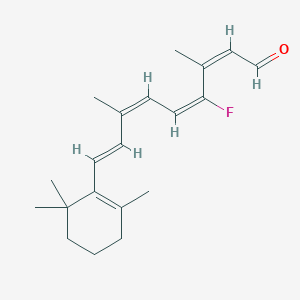
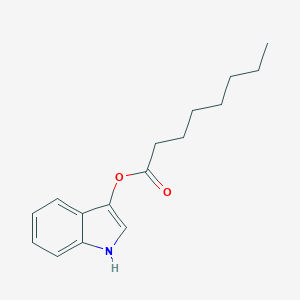
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
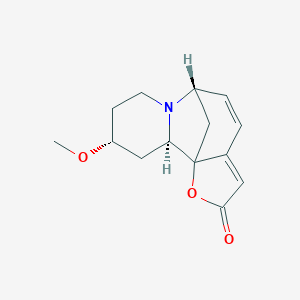
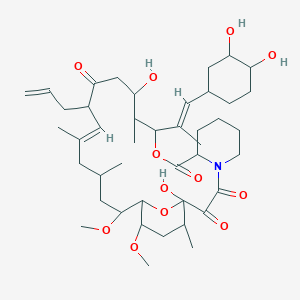
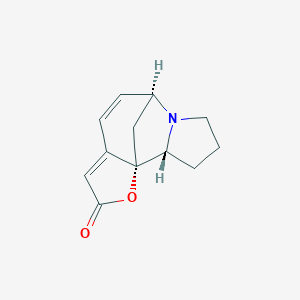
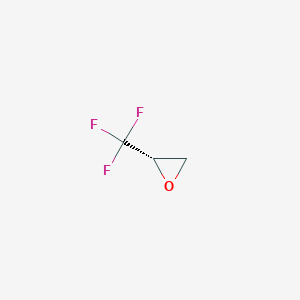
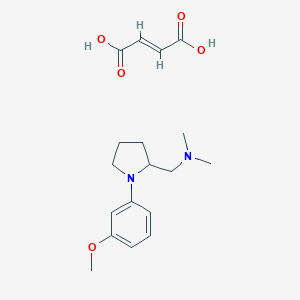
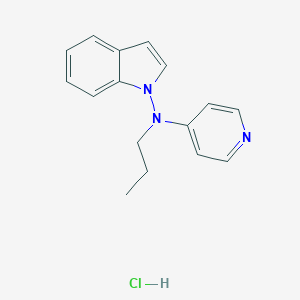
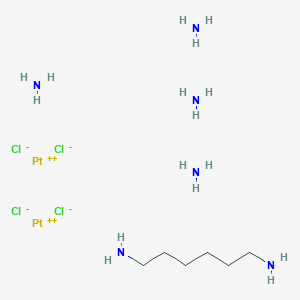
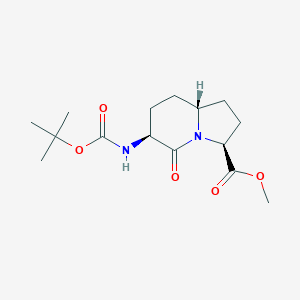
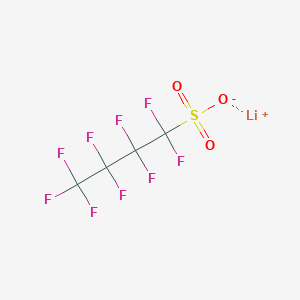
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![4-[2-(3-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B137671.png)
